4-Ethoxybenzenesulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of related sulfonyl chloride derivatives often involves phase-transfer catalysis under specific conditions, such as ultrasound irradiation, to promote nucleophilic substitution reactions efficiently. For instance, ethoxy-4-nitrobenzene can be synthesized from 4-chloronitrobenzene using potassium ethoxide and a phase-transfer catalyst under ultrasound irradiation, highlighting a method that may parallel or inform approaches to synthesizing 4-ethoxybenzenesulfonyl chloride derivatives (Wang & Rajendran, 2007).
Molecular Structure Analysis
Studies on compounds similar to 4-ethoxybenzenesulfonyl chloride, such as 4-Cyano-2-methoxybenzenesulfonyl Chloride, provide insights into the molecular structure through vibrational spectroscopic studies, highlighting the significance of sulfonyl chloride derivatives in chemistry. These analyses include infrared spectrum recording and computational methods to understand the molecular geometry, electronic properties, and non-linear optical activities (Nagarajan & Krishnakumar, 2018).
Chemical Reactions and Properties
Sulfonyl chloride derivatives participate in a variety of chemical reactions, acting as activating agents for covalent attachment to solid supports or substrates. For example, 4-fluorobenzenesulfonyl chloride has been utilized to activate hydroxyl groups of polymeric carriers, showcasing the reactivity and versatility of sulfonyl chlorides in bioconjugation and material science applications (Chang et al., 1992).
Scientific Research Applications
Activating Hydroxyl Groups of Polymeric Carriers : 4-Fluorobenzenesulfonyl chloride, a compound similar in structure to 4-ethoxybenzenesulfonyl chloride, is an excellent activating agent for the covalent attachment of biologicals to various solid supports. It reacts rapidly with primary or secondary hydroxyl groups to form activated solid supports that can be used for therapeutic applications like bioselective separation of lymphocyte subsets and tumor cells from bone marrow (Chang, Gee, Smith, & Lake, 1992).
Ethoxylation in Chemical Synthesis : A study demonstrated the synthesis of ethoxy-4-nitrobenzene by reacting 4-chloronitrobenzene with potassium ethoxide, using phase-transfer catalysts and ultrasound irradiation. This is an example of how similar compounds to 4-ethoxybenzenesulfonyl chloride can be used in nucleophilic substitution reactions (Wang & Rajendran, 2007).
Molecular Structure and Spectroscopic Studies : The vibrational spectroscopic studies of 4-Cyano-2-methoxybenzenesulfonyl Chloride, a derivative of 4-ethoxybenzenesulfonyl chloride, have been carried out to understand its chemical significance and spectroscopic properties. These studies are essential for understanding the molecular geometry and electronic properties of such compounds (Nagarajan & Krishnakumar, 2018).
Enzyme Inhibition and In Silico Studies : In a study, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for enzyme inhibition potential. This indicates the role of 4-ethoxybenzenesulfonyl chloride derivatives in developing potential therapeutic agents (Riaz, 2020).
Safety And Hazards
properties
IUPAC Name |
4-ethoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWSSFMVSKKXRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395068 | |
Record name | 4-ethoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxybenzenesulfonyl chloride | |
CAS RN |
1132-17-8 | |
Record name | 4-ethoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.